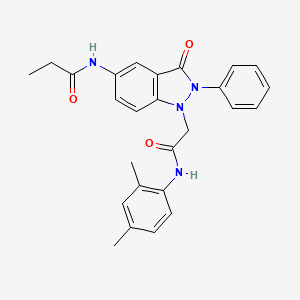

N-(1-(2-((2,4-dimetilfenil)amino)-2-oxoetíl)-3-oxo-2-fenil-2,3-dihidro-1H-indazol-5-il)propionamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

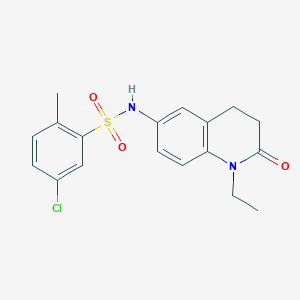

The compound "N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide" is a complex organic molecule that likely contains an indazole core, which is a common feature in many pharmacologically active compounds. Indazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Synthesis Analysis

The synthesis of indazole derivatives typically involves the formation of the indazole ring followed by various functionalization reactions to introduce different substituents. For example, the synthesis of a related indazole derivative was achieved by condensing 1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate . This method could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions to introduce the specific substituents present in its structure.

Molecular Structure Analysis

Indazole derivatives often exhibit interesting structural features that can be elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the crystal structure of a similar indazole compound was determined to have a monoclinic system with specific cell parameters, and the geometric bond lengths and angles were compared with values obtained from density functional theory (DFT) calculations . The molecular structure of "N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide" would likely be characterized in a similar manner to understand its conformation and electronic properties.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, depending on the functional groups present in the molecule. The reactivity of such compounds can be influenced by the electronic distribution within the molecule, which can be visualized using molecular electrostatic potential (MEP) maps. These maps can help predict reaction sites and understand the compound's behavior in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Potentiometric studies can provide insights into the complexation reactions of indazole compounds with metal ions, which is relevant for understanding their potential as ligands in coordination chemistry . The stability constants of such complexes can be determined using pH metric titration techniques, and the order of stability with different metal ions can be established.

Aplicaciones Científicas De Investigación

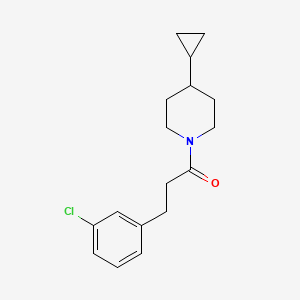

a. Análogos de Alcaloides: Los alcaloides de piperidina son productos naturales que se encuentran en varias plantas. Los derivados sintéticos de los alcaloides de piperidina se han investigado por su potencial como agentes antitumorales, antiinflamatorios y analgésicos.

b. Espiropiperidinas: Las espiropiperidinas son una clase de compuestos que contienen un anillo de piperidina fusionado con otro sistema cíclico. Exhiben diversas actividades biológicas, incluidos efectos antivirales, antibacterianos y antifúngicos.

c. Piperidinonas: Las piperidinonas son intermediarios importantes en la síntesis de fármacos. Sirven como bloques de construcción para varios productos farmacéuticos, como antipsicóticos, antihistamínicos y fármacos antivirales.

Aplicaciones Farmacológicas

Los derivados de piperidina exhiben diversas actividades farmacológicas:

a. Agentes Anticancerígenos: Varios compuestos basados en piperidina han mostrado propiedades anticancerígenas prometedoras. Por ejemplo, los derivados de 2-amino-4-(1-piperidina) piridina se han diseñado como inhibidores duales de la quinasa del linfoma anaplásico (ALK) y la quinasa 1 del oncogén c-ros (ROS1) .

b. Trastornos Neurológicos: Los derivados de piperidina se exploran como posibles tratamientos para afecciones neurológicas, incluidas la enfermedad de Alzheimer, la enfermedad de Parkinson y la epilepsia.

c. Fármacos Cardiovasculares: Ciertos compuestos que contienen piperidina actúan como bloqueadores de los canales de calcio, que se utilizan para controlar la hipertensión y la angina.

d. Agentes Antivirales: Los investigadores investigan los compuestos basados en piperidina como agentes antivirales contra virus como el VIH, la influenza y la hepatitis.

Síntesis de Polímeros

“N-(2,4-Dimetilfenil)formamida”, un compuesto relacionado, encuentra uso como solvente, medio de reacción y reactivo en la síntesis orgánica. También es esencial para la síntesis de polímeros como el poli(metacrilato de metilo) (PMMA), el poli(cloruro de vinilo) (PVC) y el poli(tereftalato de etileno) (PET) .

Mecanosíntesis Ecológica

Otro derivado, la N-(2,2-difeniletil)-4-nitrobenzamida, se sintetizó mediante mecanosíntesis ecológica. Este compuesto híbrido biofuncional tiene aplicaciones potenciales y se caracterizó mediante diversas técnicas analíticas .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3/c1-4-24(31)27-19-11-13-23-21(15-19)26(33)30(20-8-6-5-7-9-20)29(23)16-25(32)28-22-12-10-17(2)14-18(22)3/h5-15H,4,16H2,1-3H3,(H,27,31)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMIUNMFDSGGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B2517429.png)

![5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2517438.png)

![4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2517448.png)